3E,5Z-Octadien-2-one (CAS 4173-41-5) is a conjugated eight-carbon dienone characterized by its specific (E,Z) stereochemistry. In industrial and laboratory settings, it functions as a specialized diene for stereoselective cycloadditions, a distinct volatile organic compound (VOC) in flavor and fragrance formulations, and a precise analytical marker for lipid oxidation [1]. Unlike generic dienone mixtures, the pure 3E,5Z isomer provides predictable steric constraints and thermal behavior, making it a critical procurement choice for temperature-sensitive syntheses and high-resolution metabolomic profiling [2].
Procuring a generic '3,5-octadien-2-one' mixture introduces unpredictable ratios of the 3E,5E and 3E,5Z isomers, which drastically alters downstream processability. The 3E,5Z isomer possesses a cis-configured double bond at the 5-position, creating significant steric hindrance in the s-cis conformation required for Diels-Alder reactions, thereby altering reaction kinetics and stereoselectivity compared to the unhindered 3E,5E isomer [1]. Furthermore, because the 3E,5Z isomer is thermodynamically less stable and prone to equilibration at elevated temperatures, substituting it with a generic mixture obscures thermal history markers in food chemistry and compromises the reproducibility of low-temperature stereoselective syntheses [2].
The Z-configuration at the C5 position of 3E,5Z-octadien-2-one forces the terminal ethyl group inward during the s-cis conformation required for Diels-Alder cycloadditions. This introduces a substantial steric penalty compared to the fully extended 3E,5E isomer, resulting in significantly slower reaction kinetics and distinct endo/exo product ratios [1]. Procuring the pure 3E,5Z isomer is essential for controlling stereochemical outcomes in complex natural product syntheses where the E,E isomer would yield off-target cycloadducts [2].
| Evidence Dimension | Diels-Alder s-cis conformational steric penalty |
| Target Compound Data | 3E,5Z-octadien-2-one (High steric hindrance, altered kinetics/stereoselectivity) |
| Comparator Or Baseline | 3E,5E-octadien-2-one (Unhindered s-cis conformation, rapid reaction) |
| Quantified Difference | Distinct stereochemical yields and reduced cycloaddition rates for the Z-isomer |
| Conditions | Cycloaddition with standard dienophiles under controlled thermal conditions |
Buyers synthesizing specific cyclohexene derivatives must procure the 3E,5Z isomer to achieve the correct target stereochemistry and avoid rapid, unselective reactions typical of the E,E isomer.
3E,5Z-octadien-2-one is thermodynamically less stable than the 3E,5E isomer and acts as a sensitive marker for thermal processing. At elevated temperatures (e.g., >150°C), the 3E,5Z isomer undergoes rapid thermodynamic equilibration to the 3E,5E form [1]. Procurement of the exact 3E,5Z isomer is necessary for low-temperature applications or as an analytical standard to monitor the thermal history of lipid-rich matrices, a function that a pre-equilibrated generic mixture cannot perform [2].
| Evidence Dimension | Thermal isomerization to the E,E form |
| Target Compound Data | 3E,5Z-octadien-2-one (Isomerizes at elevated temperatures) |
| Comparator Or Baseline | 3E,5E-octadien-2-one (Thermodynamically stable end-product) |
| Quantified Difference | Measurable conversion of 3E,5Z to 3E,5E under high-heat processing |
| Conditions | Thermal processing or distillation >150°C |
Procuring the pure 3E,5Z isomer allows manufacturers and analysts to track thermal degradation or perform temperature-sensitive reactions before isomerization occurs.
In the biocatalytic production of volatile aroma compounds, 3E,5Z-octadien-2-one is the exclusive C8 VOC generated from docosahexaenoic acid (DHA) using Pyropia haitanensis lipoxygenase (PhLOX), achieving approximately 12% yield among the C8 fraction[1]. Substituting the precursor with eicosapentaenoic acid (EPA) yields entirely different C9 compounds, such as 2E,6Z-nonadienal [1]. For flavor and fragrance procurement, the 3E,5Z isomer provides a highly specific marine/mushroom aromatic profile that cannot be replicated by generic C8/C9 aldehyde mixtures.
| Evidence Dimension | Biocatalytic product specificity |
| Target Compound Data | 3E,5Z-octadien-2-one (Exclusive C8 VOC from DHA via PhLOX) |
| Comparator Or Baseline | 2E,6Z-nonadienal (Exclusive C9 VOC from EPA via PhLOX) |
| Quantified Difference | 100% divergence in product carbon chain length (C8 vs C9) based on the fatty acid precursor |
| Conditions | Enzymatic incubation with PhLOX at optimal pH and temperature |
Flavor formulation buyers must select this exact isomer to authentically replicate the specific enzymatic degradation profile of DHA.
Due to its specific Z-configuration at the C5 position, this isomer is the required diene for Diels-Alder cycloadditions where a highly hindered s-cis conformation is necessary to dictate specific endo/exo ratios, preventing the off-target products generated by the unhindered 3E,5E isomer [1].
Because it thermodynamically equilibrates to the E,E isomer at elevated temperatures, the pure 3E,5Z isomer is procured as an analytical standard to quantify the thermal degradation and processing history of lipid-rich matrices like marine oils and fried foods[2].
As the specific C8 volatile organic compound generated from DHA via lipoxygenase biocatalysis, 3E,5Z-octadien-2-one is the exact ingredient required to formulate authentic mushroom and marine flavor profiles, avoiding the off-notes of generic C8/C9 mixtures[3].